N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
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Overview
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a heterocyclic compound that features a unique combination of pyridine and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the condensation of 3-aminopyridine with 2-bromo-4-(pyridin-3-yl)thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Scientific Research Applications
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar pyridine-based structure.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar pyridine and carboxamide functionalities.
Uniqueness
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to its combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10N4OS/c19-13(11-5-1-2-7-16-11)18-14-17-12(9-20-14)10-4-3-6-15-8-10/h1-9H,(H,17,18,19) |
InChI Key |
HMADQLLATGVOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
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